![molecular formula C16H16FN3O3S B2771173 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 954687-83-3](/img/structure/B2771173.png)
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Description
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antifungal Activity
Compounds similar to 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea have shown promise in antifungal activity studies. For instance, N(1)- and N(3)-(4-fluorophenyl) ureas have been evaluated for their fungitoxic action against A. niger and F. oxyporum, highlighting the potential of fluorophenyl-urea derivatives in developing antifungal agents (Mishra, Singh, & Wahab, 2000).
Orexin Receptor Mechanisms
Research into compounds affecting orexin receptors, which are involved in feeding, arousal, stress, and drug abuse, is relevant due to the structural and functional similarities with 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea. Studies have focused on the role of Orexin-1 receptor mechanisms in compulsive food consumption and binge eating, with implications for treating eating disorders (Piccoli et al., 2012).
Hydroamination Catalysis
Research on the catalytic activity of gold(I) N-heterocyclic carbene complexes with N-alkenyl ureas at room temperature has demonstrated the potential for creating nitrogen heterocycles through intramolecular exo-hydroamination. This suggests applications in synthesizing heterocyclic compounds and exploring novel catalytic processes (Bender & Widenhoefer, 2006).
Enantioselective Anion Receptors
Studies on non-racemic atropisomeric (thio)ureas have explored their use as neutral enantioselective anion receptors for amino-acid derivatives, indicating their potential in chiral recognition and separation processes. This research has implications for developing new materials for enantioselective sensing and separation (Roussel et al., 2006).
Anthelmintic Activity
Derivatives of thiazolidinones, closely related to the urea structure of interest, have been investigated for their anthelmintic activity. Such studies underscore the potential of these compounds in developing new treatments for parasitic worm infections (Sarkar, Dwivedi, & Chauhan, 2013).
properties
IUPAC Name |
1-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c17-11-3-5-12(6-4-11)20-10-13(23-16(20)22)8-18-15(21)19-9-14-2-1-7-24-14/h1-7,13H,8-10H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJKDVSPSTYPLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)F)CNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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